2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid
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Overview
Description
2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H7Cl2NO2. It is characterized by the presence of two chlorine atoms, a cyanophenyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Nitrile Formation: The cyanophenyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the chlorinated benzene derivative.
Carboxylation: The final step involves the carboxylation of the intermediate compound to form the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination using continuous flow reactors to ensure efficient and controlled chlorination.
Automated Nitrile Formation:
High-Pressure Carboxylation: Industrial reactors designed to handle high-pressure carboxylation reactions, ensuring consistent production of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
2-Chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a cyanophenyl group.
Uniqueness
2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dual chlorine and cyanophenyl groups make it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-5-(4-chloro-3-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-12-3-1-8(5-10(12)7-17)9-2-4-13(16)11(6-9)14(18)19/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIKOAXXXIGNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690780 |
Source
|
Record name | 4,4'-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-83-7 |
Source
|
Record name | 4,4'-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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